molecular formula C8H15NO3P+ B12322056 Phosphinic acid, [3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]methyl-(9CI)

Phosphinic acid, [3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]methyl-(9CI)

Cat. No.: B12322056
M. Wt: 204.18 g/mol
InChI Key: MRWZFEDIQXMKSZ-UHFFFAOYSA-O
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Description

Phosphinic acid, [3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]methyl- (9CI) is a chemical compound with the molecular formula C8H16NO3P It is characterized by the presence of a phosphinic acid group attached to a 3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolylmethyl moiety

Preparation Methods

The synthesis of phosphinic acid, [3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]methyl- involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the desired product. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as phosphinic acid derivatives and isoxazole intermediates . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Phosphinic acid, [3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]methyl- undergoes various chemical reactions, including:

Scientific Research Applications

Phosphinic acid, [3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphinic acid, [3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Phosphinic acid, [3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]methyl- can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H15NO3P+

Molecular Weight

204.18 g/mol

IUPAC Name

(3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methyl-hydroxy-oxophosphanium

InChI

InChI=1S/C8H14NO3P/c1-8(2,3)7-4-6(12-9-7)5-13(10)11/h6H,4-5H2,1-3H3/p+1

InChI Key

MRWZFEDIQXMKSZ-UHFFFAOYSA-O

Canonical SMILES

CC(C)(C)C1=NOC(C1)C[P+](=O)O

Origin of Product

United States

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